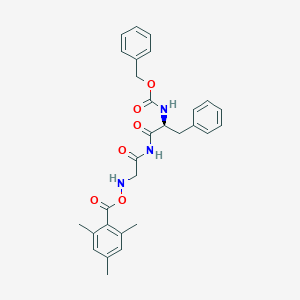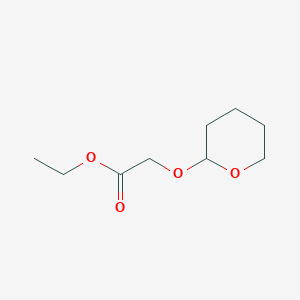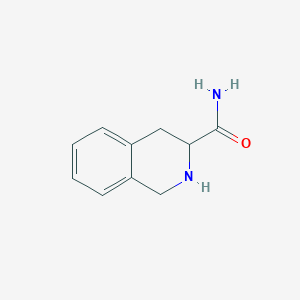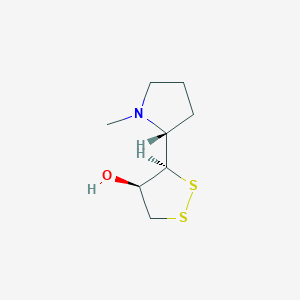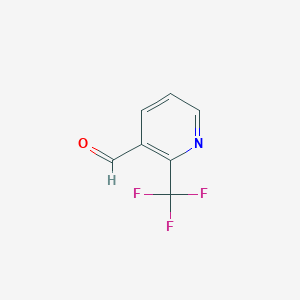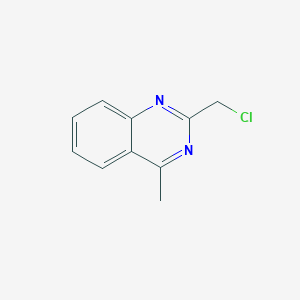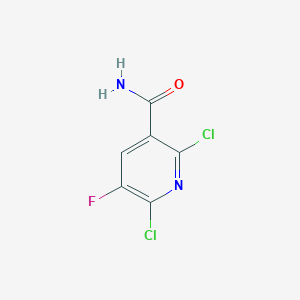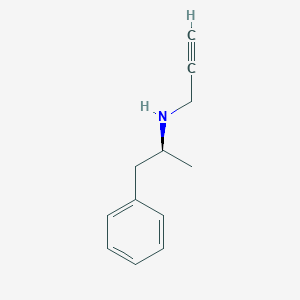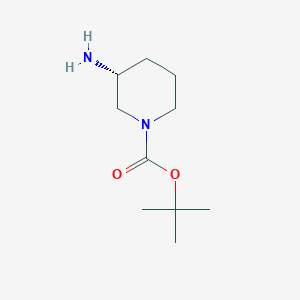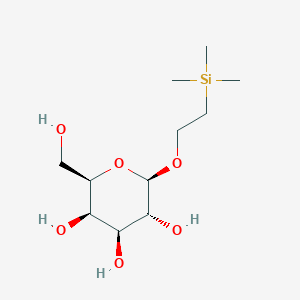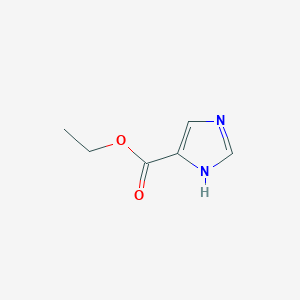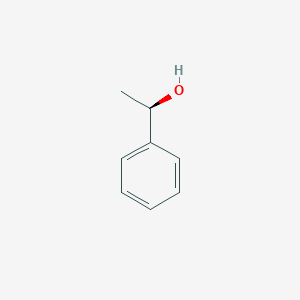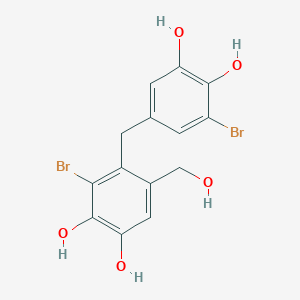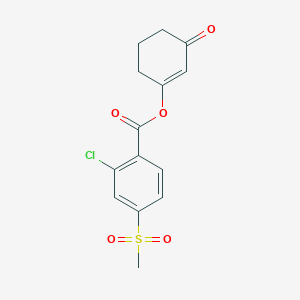![molecular formula C17H19NO5 B046818 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide CAS No. 112010-92-1](/img/structure/B46818.png)
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in the late 1950s by Alexander Shulgin, a renowned chemist and pharmacologist. The chemical structure of DOM is similar to that of mescaline, a naturally occurring psychedelic compound found in certain cacti.
Mecanismo De Acción
The exact mechanism of action of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide is not fully understood, but it is thought to involve the activation of the 5-HT2A receptor and other serotonin receptors in the brain. This leads to an increase in the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide are complex and can vary depending on the dose and route of administration. At low doses, 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide can produce mild psychedelic effects, such as changes in perception, mood, and thought processes. At higher doses, it can cause more intense effects, including hallucinations, altered sense of time, and ego dissolution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and the need for specialized equipment and safety precautions when handling the compound.
Direcciones Futuras
There are several potential future directions for research on 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide and other psychedelic compounds. These include further studies on the mechanism of action of these drugs, as well as their potential therapeutic applications for the treatment of mental health conditions. Additionally, research on the safety and efficacy of these drugs in clinical settings is needed to determine their potential as therapeutic agents.
Métodos De Síntesis
The synthesis of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide involves several steps, starting with the condensation of 2,4-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This is followed by reduction of the nitro group to an amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acetylated using acetic anhydride to form the final product, 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide has been used extensively in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also suggested that 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide may have potential therapeutic applications for the treatment of various mental health conditions, including depression, anxiety, and PTSD.
Propiedades
Número CAS |
112010-92-1 |
|---|---|
Nombre del producto |
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide |
Fórmula molecular |
C17H19NO5 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
2-hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C17H19NO5/c1-22-13-8-11(15(19)10-6-4-3-5-7-10)12(9-14(13)23-2)16(20)17(18)21/h3-9,15-16,19-20H,1-2H3,(H2,18,21) |
Clave InChI |
ZOMWRXBGGDBLDN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC |
Sinónimos |
Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



